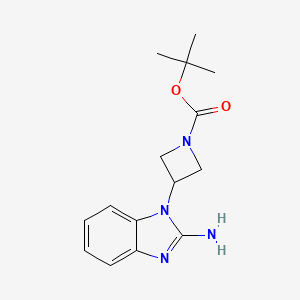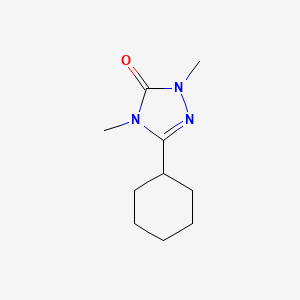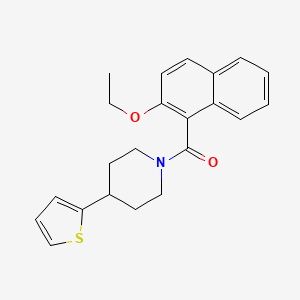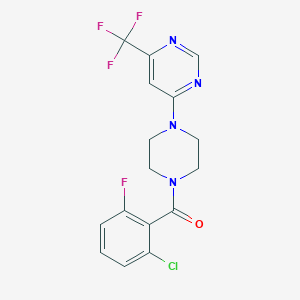
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethoxyphenyl)urea, commonly known as ETP-46464, is a small molecule inhibitor of the oncogenic protein BCL-XL. BCL-XL is a member of the BCL-2 family of proteins, which regulate programmed cell death or apoptosis. Overexpression of BCL-XL is a common feature of many cancers, making it an attractive target for cancer therapy. ETP-46464 has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study described the synthesis of compounds similar to the requested compound, focusing on their chemical properties and potential as intermediates for further chemical reactions. These compounds, including urea derivatives, were synthesized through various chemical reactions, highlighting their potential utility in chemical synthesis and drug development (Peng Qiu-jin, 2010).
Applications in Drug Development
- Research on phenoxypyrimidine-urea derivatives, closely related to the requested compound, has shown promising results in the treatment of lung cancer. One study investigated the antiproliferative effects of a specific phenoxypyrimidine-urea derivative, demonstrating its ability to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. This compound also induced cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Hyo-Sun Gil et al., 2021).
Molecular Interactions and Mechanisms
- A comprehensive study on heterocyclic ureas revealed their ability to unfold and form multiply hydrogen-bonded complexes, suggesting their potential application in self-assembly and molecular engineering. This research provides insights into the conformational behavior of these compounds, which could be crucial for designing novel materials or drugs (P. Corbin et al., 2001).
Potential as Enzyme Inhibitors
- Tetrahydropyrimidine-5-carboxylates, structurally related to the compound of interest, have been synthesized and evaluated for their metal chelating effects and inhibition profiles against key enzymes such as acetylcholinesterase and carbonic anhydrase. These findings suggest the potential of such compounds in therapeutic applications, particularly in the treatment of conditions like Alzheimer's disease and glaucoma (A. Sujayev et al., 2016).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-4-28-16-8-6-5-7-14(16)21-19(26)22-15-13-20-18(23-17(15)24(2)3)25-9-11-27-12-10-25/h5-8,13H,4,9-12H2,1-3H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBBUUSBARYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)
![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)

![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)
![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2605821.png)
![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)

![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)
